Antiarrhythmic agent pharmacologically similar to LIDOCAINE. It may have some anticonvulsant properties.
See also: Mexiletine (has active moiety).
Mexiletine hydrochloride
CAS No.: 5370-01-4
Cat. No.: VC20774115
Molecular Formula: C11H18ClNO
Molecular Weight: 215.72 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5370-01-4 |
---|---|
Molecular Formula | C11H18ClNO |
Molecular Weight | 215.72 g/mol |
IUPAC Name | 1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H |
Standard InChI Key | NFEIBWMZVIVJLQ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)OCC(C)N.Cl |
Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(C)N.Cl |
Chemical Structure and Properties
Mexiletine hydrochloride is structurally similar to lidocaine, sharing the basic framework of an aromatic ring connected to an amine group . This structural similarity contributes to its mechanism of action as a sodium channel blocker. Unlike lidocaine, which requires parenteral administration due to extensive first-pass metabolism, mexiletine has good oral bioavailability.
The chemical name for mexiletine hydrochloride is 1-methyl-2-(2,6-xylyloxy)ethylamine hydrochloride. It exists as a white crystalline powder that is soluble in water, making it suitable for oral formulation in capsule form . Its stability under various conditions has been the subject of recent analytical studies, as precise quality control is essential for maintaining therapeutic efficacy .
Pharmacology
Mechanism of Action
Mexiletine hydrochloride functions primarily by inhibiting the inward sodium current required for the initiation and conduction of impulses in excitable tissues. This inhibition reduces the rate of rise of the action potential (Phase 0), slowing conduction in cardiac tissue and stabilizing cell membranes .
Specifically, mexiletine blocks voltage-gated sodium channels, preferentially binding to channels in the inactivated state. This use-dependent blockade results in greater effects at faster heart rates and in partially depolarized tissues, a property that makes it particularly effective for treating tachyarrhythmias while having minimal impact on normal cardiac conduction .
In addition to its effects on sodium channels, mexiletine has been identified as an agonist of the aryl hydrocarbon receptor in humans, though the clinical significance of this interaction remains to be fully elucidated .
Pharmacokinetics
Mexiletine demonstrates favorable pharmacokinetic properties that contribute to its clinical utility. The key pharmacokinetic parameters are summarized in Table 1.
Table 1: Pharmacokinetic Parameters of Mexiletine Hydrochloride
Parameter | Value | Notes |
---|---|---|
Bioavailability | ~90% | Well absorbed from GI tract |
Time to peak concentration | 2-3 hours | |
Plasma elimination half-life | 10-12 hours | In normal subjects |
Volume of distribution | 5-7 L/kg | |
Protein binding | 50-60% | |
Metabolism | Hepatic | Primary pathway: CYP2D6; also CYP1A2 |
Elimination | ~90% metabolized, ~10% excreted unchanged | Urinary excretion |
Therapeutic plasma range | 0.5-2 mcg/mL | CNS effects increase >2 mcg/mL |
The compound is primarily metabolized in the liver through various pathways including aromatic and aliphatic hydroxylation, dealkylation, deamination, and N-oxidation. Several metabolites undergo further conjugation with glucuronic acid (phase II metabolism). The major metabolites include p-hydroxymexiletine, hydroxy-methylmexiletine, and N-hydroxy-mexiletine .
It's important to note that mexiletine is a substrate for CYP2D6, which exhibits genetic polymorphism. This can result in either poor or extensive metabolizer phenotypes, potentially affecting drug levels and efficacy in different patients .
Hepatic impairment significantly prolongs the elimination half-life, with a mean of approximately 25 hours reported in patients with moderate to severe liver disease. In contrast, renal impairment has less impact on elimination, with half-lives of 15.7 hours in patients with creatinine clearance less than 10 mL/min and 13.4 hours in those with clearance between 11-40 mL/min .
Clinical Applications
Ventricular Arrhythmias
The primary approved indication for mexiletine hydrochloride is the treatment of documented ventricular arrhythmias, such as sustained ventricular tachycardia, that are deemed to be life-threatening . Clinical experience has shown variable efficacy, with some patients reporting excellent results while others experience insufficient control of arrhythmias.
Myotonia Congenita
Mexiletine has emerged as an important treatment option for myotonia congenita, a rare genetic disorder characterized by muscle stiffness. Patient reviews indicate significant benefits for some individuals with this condition. One patient described their experience: "This medication has been a lifesaver. I have Myotonic Muscular Dystrophy, type 1... This medication has virtually eliminated this pain, in turn improving the balance and weakness" .
Other Uses
Research is ongoing to evaluate mexiletine's efficacy in other conditions. A notable example is a trial testing mexiletine hydrochloride as a symptomatic treatment for cold paresis in patients with spinal and bulbar muscular atrophy (SBMA) . This represents the first trial to evaluate the efficacy and safety of mexiletine hydrochloride in SBMA patients.
The compound's membrane-stabilizing properties and sodium channel blocking effects make it a candidate for treating various neuropathic pain syndromes, though these applications remain largely investigational or off-label.
Dosage and Administration
Mexiletine hydrochloride is typically administered orally in capsule form. The dosing regimen must be individualized based on patient response and plasma level monitoring. Therapeutic plasma levels range from 0.5 to 2 mcg/mL, with an increased frequency of central nervous system adverse effects observed when levels exceed 2 mcg/mL .
While the compound can be administered either three times daily or twice daily, peak-to-trough differences are greater with twice-daily dosing. This creates the possibility of adverse effects at peak levels and arrhythmic escape at trough levels. Nevertheless, some patients may be successfully transitioned to a twice-daily regimen after initial stabilization .
It's important to note that various factors can affect mexiletine absorption and metabolism:
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Gastric emptying time (increased in acute myocardial infarction)
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Narcotics, atropine, and magnesium-aluminum hydroxide can slow absorption
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Metoclopramide can accelerate absorption
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Urinary pH affects excretion rates (acidification accelerates, alkalinization retards)
Condition | Positive Experiences | Negative Experiences | Mixed/Neutral |
---|---|---|---|
Arrhythmia | "Worked wonders with little side effect" | "Made me feel like an old man" | "Did help some, but still experienced problems" |
"Great energy level, no V-Fib" | "Can hardly function due to side effects" | "Difficult to get refills due to shortages" | |
Myotonia | "Lifesaver, eliminated pain" | "Stopped working after initial relief" | |
"Heaven for first two weeks" |
Adverse Effects
The side effect profile of mexiletine hydrochloride is significant and can limit its use in some patients. Common adverse effects reported include:
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Gastrointestinal disturbances: Nausea, upset stomach (commonly reported when taken without food)
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Central nervous system effects: Dizziness, shaking, "brain fog," memory problems
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Cardiovascular effects: Increased heart rate with movement (from resting 65 to upper 90s in one patient report)
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Musculoskeletal effects: Weakness, joint pain, difficulty walking/standing
One patient described severe side effects: "Four doses of this medication and I can hardly function due to the side effects. Severe nausea, dizziness, shaking so bad I can't even hold a cup of water" . Another reported progressive deterioration over a longer period: "I got progressively weaker. Had a very difficult time walking/standing. Brain fog, memory failure, severe joint pain. I just wanted to die and be released from the problems" .
These reports highlight the importance of careful patient monitoring and considering the benefit-risk ratio when prescribing mexiletine hydrochloride.
Analytical Methods and Quality Control
Recent advances in pharmaceutical analysis have yielded improved methods for quantifying mexiletine and its impurities. A 2024 study described the development and validation of "a simple isocratic, rapid, specific, stability-indicating, and sensitive reverse-phase ultra-high-performance liquid chromatography (UHPLC) method" for this purpose .
This UHPLC method demonstrated optimal separation of mexiletine and seven impurities within 20 minutes. The analytical parameters included:
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Mobile phase: Sodium acetate buffer (0.14 mM) with 0.3% glacial acetic acid (pH 4.8) and methanol (40:60 v/v)
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Column: Acquity HSS T3 (100 × 3.0 mm, 1.8 μm)
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Flow rate: 0.2 mL/min
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Injection volume: 2 μL
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Detection wavelength: 254 nm
The method demonstrated linearity over concentration ranges from the quantification limit (0.03%) to 150% (0.3%) of the specification level (0.2%) for impurities, and 50%-150% for the assay method . Such precise analytical methods ensure consistent quality and safety in pharmaceutical production.
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